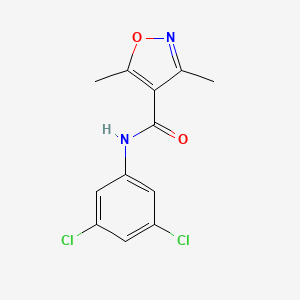
N-(3,5-dichlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,5-dichlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” is a compound that has been studied for its potential therapeutic applications . It is a derivative of 2-aminothiazole and has been found to affect the energetics of Mycobacterium tuberculosis . Despite its promising activity, this compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .
Synthesis Analysis
The synthesis of this compound involves the reaction of compound 1 (30 mg, 0.0864 mmol, 1 eq) and methyl iodide . The resulting compound was obtained as a white semisolid after flash column chromatography eluting with 0.5% v/v ethyl acetate in hexane .Wissenschaftliche Forschungsanwendungen
Chemoselective Nucleophilic Chemistry and Insecticidal Activity
One study focused on the synthesis and evaluation of isoxazole derivatives, highlighting their chemoselective nucleophilic properties and potential insecticidal activity. This research underscores the utility of isoxazole compounds in developing new insecticides with specific modes of action against agricultural pests (Yu et al., 2009).
Antitumor Activity
Isoxazole derivatives have been synthesized and evaluated for their antitumor activities. One study presented novel N-phenyl-5-carboxamidyl isoxazoles, showing promising results against colon cancer cell lines. This research indicates the potential of these compounds as chemotherapeutic agents, especially highlighting one derivative's ability to inhibit key signaling pathways involved in cancer progression (Shaw et al., 2012).
Herbicidal Activity
Research into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives has revealed significant herbicidal activity against a variety of weeds. This indicates the potential agricultural applications of these compounds in controlling unwanted vegetation while preserving crops (Hamper et al., 1995).
Photoactive Polyamides Synthesis
A study explored the synthesis of photoactive polyamides derived from isophthalic acid and aromatic diamines, indicating the potential of isoxazole derivatives in the development of new materials with specific optical properties. These materials could have applications in various industries, including electronics and photonics (Mallakpour & Rafiee, 2007).
Antipsychotic Agents
Isoxazole derivatives have been identified as potential antipsychotic agents, with certain compounds showing an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This suggests the utility of these compounds in developing new treatments for psychiatric disorders, offering a novel mechanism of action that differs from traditional antipsychotics (Wise et al., 1987).
Zukünftige Richtungen
The future directions for the study of “N-(3,5-dichlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” could include further investigation into its mechanism of action, as well as studies to optimize its synthesis and improve its drug-likeness . Additionally, more research is needed to fully understand its safety profile and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-8(13)3-9(14)5-10/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWOYRYCJJWLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-([2,4'-bipyridin]-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2964818.png)
![1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B2964820.png)
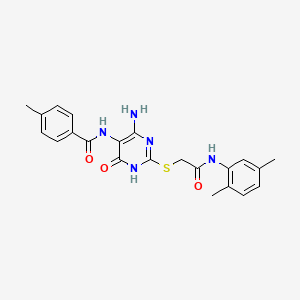


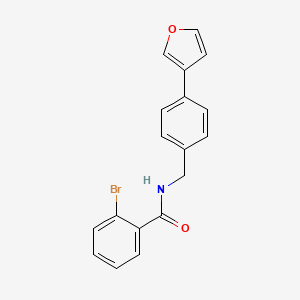
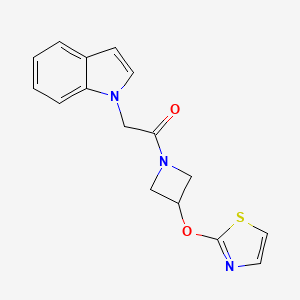
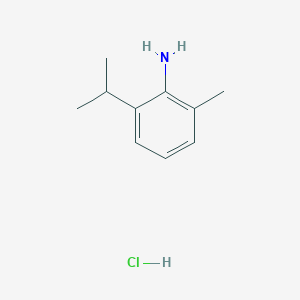
![Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate](/img/structure/B2964833.png)

